molecular formula C9H10F2O3S B8235628 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate

2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate

Cat. No.: B8235628
M. Wt: 238.25 g/mol
InChI Key: ZUBSOOAAXYCXMN-NCYHJHSESA-N
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Description

2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate is an organic compound with the molecular formula C9H10F2O3S. It is commonly used as a reagent and intermediate in organic synthesis. The compound is a white crystalline solid, typically found in powder form. It is soluble in chloroform, ethanol, and ether, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride. The reaction is carried out under suitable conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfone .

Scientific Research Applications

2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • 2,2-Difluoroethyl tosylate
  • 2,2-Difluoroethyl 4-methylbenzenesulfonate
  • 2,2-Difluoroethyl (4-methylphenyl)sulphonate

Uniqueness: 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate is unique due to its specific reactivity and stability. The presence of the difluoroethyl group enhances its reactivity in nucleophilic substitution reactions compared to other similar compounds .

Properties

IUPAC Name

(1,1-dideuterio-2,2-difluoroethyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3/i6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSOOAAXYCXMN-NCYHJHSESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(F)F)OS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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